trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-5-7(2)11(10-6)8-3-4-9(8)12/h5,8-9,12H,3-4H2,1-2H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJZNJBZJCYRAA-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1[C@@H]2CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a Michael addition approach, where a nitrogen-containing heterocycle such as 3,5-dimethylpyrazole is added to a cyclobutene or bromocyclobutane derivative. This method leverages the nucleophilicity of the pyrazole nitrogen to add across a strained cyclobutene intermediate or a suitable cyclobutane precursor to yield the cyclobutane ring substituted with the heterocycle.
Key Reaction Steps and Conditions
- Starting Materials: Commercially available bromocyclobutanes or cyclobutene esters serve as the starting cyclobutane precursors.
- Nucleophile: 3,5-dimethyl-1H-pyrazole acts as the nitrogen nucleophile.
- Base: Strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used to facilitate dehydrobromination and promote Michael addition.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred.
- Temperature: Reactions are typically conducted at elevated temperatures, around 80–120 °C, to ensure efficient conversion.
- Reaction Time: Extended reaction times, typically 18 hours, are used to maximize yield.
Detailed Example from Recent Research
A recent study demonstrated the preparation of aminocyclobutane esters and amides via Michael addition of nitrogen heterocycles to bromocyclobutanes using DBU as base in MeCN solvent. The reaction with 3,5-dimethylpyrazole was particularly efficient, yielding the desired aminocyclobutane product in 97% yield under optimized conditions. This confirms the suitability of this method for preparing trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol derivatives.
Optimization Data
The following table summarizes optimization data for the Michael addition of nitrogen heterocycles to bromocyclobutanes, illustrating the impact of reagent equivalents, solvent, temperature, and base loading on yield (adapted from the study on imidazole addition as a model system):
| Entry | Equiv. N-Heterocycle | Equiv. Bromocyclobutane | Equiv. DBU | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1.2 | 1.0 | 3.0 | DMF | 120 | 49 | Initial condition |
| 2 | 1.2 | 1.0 | 3.0 | DMF | 80 | 51 | Lower temperature |
| 3 | 1.2 | 1.0 | 3.0 | MeCN | 80 | 47 | Solvent switch |
| 4 | 1.0 | 1.2 | 3.0 | MeCN | 80 | 45 | Slight excess bromocyclobutane |
| 5 | 1.0 | 2.0 | 3.0 | MeCN | 80 | 63 | Increased bromocyclobutane |
| 6 | 1.0 | 3.0 | 3.0 | MeCN | 80 | 80 | Optimal bromocyclobutane excess |
| 7 | 1.0 | 3.0 | 6.0 | MeCN | 80 | 78 | Increased base loading |
Mechanistic Insights and Reaction Scope
- The reaction likely proceeds via base-induced dehydrobromination of bromocyclobutane to form a reactive cyclobutene intermediate.
- The nucleophilic nitrogen of 3,5-dimethylpyrazole then undergoes Michael addition onto the cyclobutene double bond to form the substituted cyclobutane ring.
- The method tolerates various N-heterocycles, including imidazoles, azoles, and nucleobases, with 3,5-dimethylpyrazole showing excellent reactivity and selectivity.
- Alternative bases such as triethylamine, tetramethylguanidine, and potassium carbonate were ineffective, highlighting the unique suitability of DBU for this transformation.
- Solvent choice is critical; DMSO gave moderate yields, while acetone and isopropanol failed to produce the product.
Additional Preparation Considerations
- Protection/deprotection strategies may be employed if amino-protecting groups are needed during synthesis, such as arylsulfonyl or tert-butoxycarbonyl groups.
- Strong acids or bases can be used in preliminary or subsequent steps for functional group manipulation, with solvents like methanol, ethanol, THF, or dioxane facilitating these reactions.
- Purification is typically achieved by silica gel chromatography after aqueous workup and drying over anhydrous sodium sulfate.
Summary Table of Preparation Method for this compound
| Aspect | Details |
|---|---|
| Starting Material | Bromocyclobutane derivatives |
| Nucleophile | 3,5-dimethyl-1H-pyrazole |
| Base | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) |
| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) |
| Temperature | 80–120 °C |
| Reaction Time | ~18 hours |
| Yield | Up to 97% (for 3,5-dimethylpyrazole nucleophile) |
| Diastereoselectivity | Exclusive formation of trans-isomer |
| Purification | Silica gel chromatography after aqueous workup |
| Mechanism | Base-induced dehydrobromination → Michael addition of pyrazole nucleophile → cyclobutane product |
Chemical Reactions Analysis
Types of Reactions: trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science .
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are being explored for their pharmacological properties. Studies have indicated potential anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues in Pyrazole Derivatives
a. Pyrazole-Thiophene Hybrids () Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its derivatives share a pyrazole core but differ in substituents and scaffold. Key distinctions include:
- Substituent Effects: The target compound’s 3,5-dimethylpyrazole group contrasts with the amino/hydroxy substituents in 7a and 7b. Methyl groups enhance lipophilicity, whereas polar substituents (e.g., amino, hydroxy) improve aqueous solubility.
b. Thiazole Derivatives ()
Thiazol-5-ylmethyl carbamates (e.g., compounds q and r) and ureido-thiazoles (e.g., compound p) feature heterocyclic cores distinct from pyrazole. Comparisons include:
- Heteroatom Influence : Thiazole’s sulfur atom vs. pyrazole’s nitrogen(s) may confer divergent electronic properties and metal-binding affinities.
- Functional Groups : The target compound’s hydroxyl group is directly attached to the cyclobutane, while carbamate and ureido groups in thiazole derivatives introduce additional hydrogen-bonding capabilities .
Stereochemical and Conformational Analysis
The trans configuration of the target compound imposes spatial constraints absent in cis isomers or unstrained analogues. For example:
- Stereoelectronic Effects : The trans arrangement may optimize hydrogen-bonding interactions between the hydroxyl group and adjacent pyrazole nitrogen(s), a feature less accessible in cis configurations.
Research Implications
- Coordination Chemistry : Pyrazole’s nitrogen atoms could act as ligands for metal ions, with the hydroxyl group providing additional binding sites.
- Drug Design: The strained cyclobutanol scaffold may mimic transition states in enzymatic reactions, a strategy employed in protease inhibitors.
Biological Activity
Overview
Trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a compound characterized by the presence of a cyclobutane ring and a pyrazole moiety. Its unique structure contributes to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Interactions : The compound has been shown to enhance the activity of enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone. This enhancement occurs through stabilization of the transition state by coordinating with metal ions like copper(II) in the enzyme's active site.
- Antiparasitic Activity : It exhibits significant antipromastigote activity against Leishmania and Plasmodium strains, disrupting their life cycles and potentially preventing associated diseases. Molecular simulations suggest that it fits well into the active sites of these pathogens, indicating a favorable binding affinity.
Biological Activity
The compound has demonstrated a wide range of biological activities:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives can exhibit antimicrobial effects against various bacterial strains. For instance, modifications of pyrazole structures have resulted in compounds with promising antibacterial activity against E. coli and S. aureus .
- Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives possess anti-inflammatory properties comparable to established drugs like dexamethasone. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and related compounds:
This compound's biochemical properties include:
- Stability : The compound's structure allows it to form stable complexes with transition metals, enhancing its catalytic potential in biochemical reactions.
- Redox Regulation : It plays a role in metabolic pathways related to oxidative stress, interacting with various enzymes and modulating their activities.
Q & A
Q. What are the standard synthetic routes for preparing trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, and how can purity be optimized?
Methodological Answer: A common approach involves multi-step organic synthesis, starting with cyclobutane derivatives. For example:
Cyclobutane functionalization : Introduce hydroxyl groups via oxidation or hydroxylation.
Pyrazole coupling : React 3,5-dimethyl-1H-pyrazole with the cyclobutane intermediate under reflux in ethanol or DMF, using acid/base catalysis (e.g., triethylamine) to enhance regioselectivity .
Purification : Recrystallization from ethanol-DMF mixtures (1:1) removes unreacted precursors. Purity can be verified via TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) and HPLC .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Coupling | Ethanol reflux, 2 h | 65–75 | ≥95% | |
| Purification | DMF-EtOH (1:1) | – | 98% |
Q. How is the trans configuration of the cyclobutane ring confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry. For example:
- Single-crystal diffraction (Mo-Kα radiation) resolves bond angles and torsion angles, distinguishing trans vs. cis configurations .
- Alternative methods : NOESY NMR can detect spatial proximity of protons on adjacent carbons, but cyclobutane rigidity may limit resolution .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific molecular targets?
Methodological Answer:
Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). The pyrazole moiety often binds to ATP pockets.
DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. PubChem-derived SMILES/InChI strings (e.g., C20H25N5O2) enable software input .
MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .
Q. What strategies resolve contradictions in reported antiproliferative activity data for pyrazole-cyclobutane derivatives?
Methodological Answer: Discrepancies may arise from assay conditions or cell lines. A systematic approach includes:
Standardized bioassays : Use MTT and LDH assays under controlled O₂ levels to quantify cytotoxicity .
Oxidative stress profiling : Measure Total Antioxidant Capacity (TAC) and Total Oxidant Status (TOS) to correlate bioactivity with redox effects .
Meta-analysis : Compare IC₅₀ values across studies using fixed-effect models, adjusting for variables like cell passage number .
Q. How do solvent polarity and catalyst choice influence the regioselectivity of pyrazole-cyclobutane coupling?
Methodological Answer:
- Polar solvents (DMF, DMSO) : Stabilize transition states via dipole interactions, favoring trans products.
- Catalysts : Triethylamine enhances nucleophilicity of pyrazole N1, while Lewis acids (e.g., ZnCl₂) may promote alternative pathways .
- Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ IR to identify dominant pathways .
Q. Table 2: Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Trans:cis Ratio |
|---|---|---|---|
| Ethanol | 24.3 | 70 | 85:15 |
| DMF | 37.0 | 82 | 92:8 |
Methodological Challenges
Q. What advanced techniques characterize hydrogen-bonding networks in crystalline derivatives of this compound?
Methodological Answer:
SCXRD : Resolve O–H···N interactions in crystal lattices (e.g., bond lengths ~2.8 Å) .
Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., % contribution of H-bonds) using CrystalExplorer .
Q. How can researchers mitigate degradation during long-term stability studies?
Methodological Answer:
- Storage conditions : Use amber vials at –20°C under argon.
- Degradation profiling : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify breakdown products (e.g., pyrazole cleavage) .
Data Integration and Reproducibility
Q. What statistical frameworks are recommended for integrating conflicting spectroscopic data (e.g., NMR shifts) across studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
